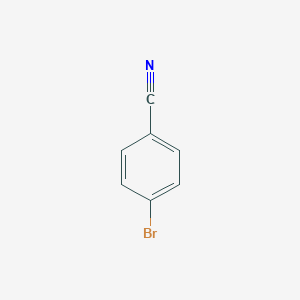
4-Bromobenzonitrile
Cat. No. B114466
Key on ui cas rn:
623-00-7
M. Wt: 182.02 g/mol
InChI Key: HQSCPPCMBMFJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05200110
Procedure details


88 g (0.44 mol) of 4-bromobenzoic acid amide and 320 cm3 (4.4 mol) of SOCl2 were refluxed on a warm water bath for 10 hours. The excess SOCl2 was distilled off on warm water bath under reduced pressure using an aspirator and the residue was reorystallized from methanol to yield 67 g (0.37 mol) of 4-bromobenzonitrile.


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][CH:3]=1.O=S(Cl)Cl>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The excess SOCl2 was distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on warm water bath under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.37 mol | |
| AMOUNT: MASS | 67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
